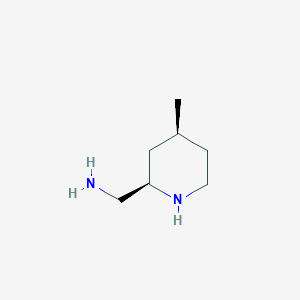
2-(m-Tolyl)-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(m-Tolyl)-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a heterocyclic ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl)-1,3,2-dioxaborinane typically involves the reaction of m-tolylboronic acid with diols under specific conditions. One common method is the condensation reaction between m-tolylboronic acid and ethylene glycol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the dioxaborinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(m-Tolyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: The aromatic ring of the m-tolyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Reduced boron compounds.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
2-(m-Tolyl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development due to its unique boron-containing structure.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 2-(m-Tolyl)-1,3,2-dioxaborinane involves its ability to interact with various molecular targets. In the context of BNCT, the compound delivers boron atoms to cancer cells, which are then irradiated with neutrons. This results in the release of high-energy alpha particles that selectively destroy cancer cells while sparing healthy tissue. The molecular pathways involved include the uptake of the compound by cancer cells and its subsequent localization within the cells.
類似化合物との比較
2-(m-Tolyl)-1,3,2-dioxaborinane can be compared with other boron-containing compounds such as:
Phenylboronic acid: Similar in its use in Suzuki-Miyaura reactions but differs in its structure and reactivity.
Boronic esters: Share similar applications in organic synthesis but have different stability and reactivity profiles.
Boranes: Used in hydroboration reactions but differ significantly in their chemical behavior and applications.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical properties and reactivity compared to other boron-containing compounds.
特性
分子式 |
C10H13BO2 |
|---|---|
分子量 |
176.02 g/mol |
IUPAC名 |
2-(3-methylphenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H13BO2/c1-9-4-2-5-10(8-9)11-12-6-3-7-13-11/h2,4-5,8H,3,6-7H2,1H3 |
InChIキー |
IFYVVTBXQCJLIE-UHFFFAOYSA-N |
正規SMILES |
B1(OCCCO1)C2=CC(=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


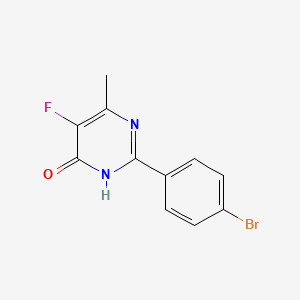

![(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol](/img/structure/B13339242.png)
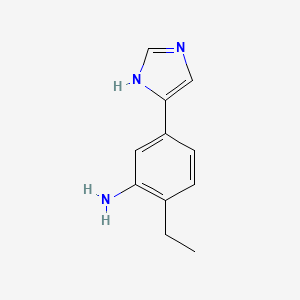
![tert-Butyl 7-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13339253.png)
![6-Fluoro-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13339259.png)
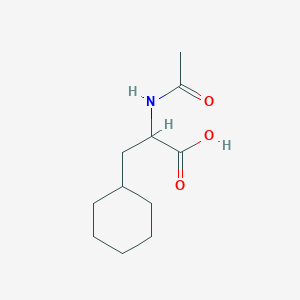
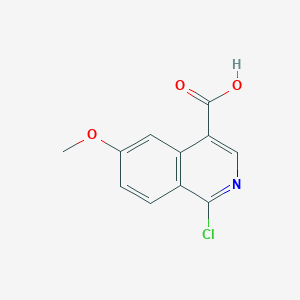
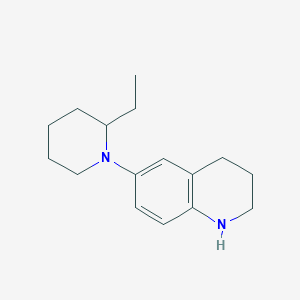
![tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate](/img/structure/B13339283.png)

